Melting Point Distinction
The (R)-(+)-enantiomer exhibits a significantly higher melting point (144–147 °C) than the (S)-(−)-enantiomer (132–136 °C) . This 12–15 °C offset reflects different crystal packing energetics arising from opposite absolute configurations. For procurement, the higher melting point of the (R)-(+) form can simplify solid-state handling and purification by recrystallization.
| Evidence Dimension | Melting point (capillary method, lit.) |
|---|---|
| Target Compound Data | 144–147 °C |
| Comparator Or Baseline | (S)-(−)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: 132–136 °C |
| Quantified Difference | ΔT ≈ 12–15 °C higher for the (R)-(+)-enantiomer |
| Conditions | Melting point determined by capillary method; data as reported on supplier Certificates of Analysis. |
Why This Matters
The higher melting point facilitates solid-state processing and provides a simple identity check that distinguishes the (R)-(+) enantiomer from its (S)-(−) counterpart.
